molecular formula C14H13NO3S B3018892 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid CAS No. 903746-53-2

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid

Cat. No.: B3018892
CAS No.: 903746-53-2
M. Wt: 275.32
InChI Key: BTQSCGUAVSVSMQ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS: 499770-94-4) is an aromatic carboxylic acid with the molecular formula C₁₄H₁₃NO₃S and a molecular weight of 275.33 g/mol . Its structure features a benzoic acid backbone substituted with a methyl group at the 4-position and a 2-thienylacetyl amino group at the 3-position. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of nilotinib (AMN-107), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and acute lymphoblastic leukemia .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-4-5-10(14(17)18)7-12(9)15-13(16)8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSCGUAVSVSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid typically involves the acylation of 4-methyl-3-aminobenzoic acid with 2-thienylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylacetyl group to a thienylmethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

  • Structure: Replaces the thienyl group with a thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-yl) .
  • Properties: Molecular weight: 234.04 g/mol (vs. 275.33 g/mol for the target compound). The mercapto (-SH) group increases reactivity, enabling disulfide bond formation or metal coordination, unlike the thienyl group in the target compound.
  • Applications: Not explicitly stated in evidence, but thiazolidinones are often explored for antimicrobial and anti-inflammatory activities .

4-Methyl-3-[(2-pyridinylmethyl)amino]benzoic acid

  • Structure: Substitutes the thienylacetyl group with a pyridinylmethyl amino moiety .
  • Properties :
    • Molecular weight: 242.27 g/mol (lighter due to the absence of sulfur).
    • The pyridine ring is electron-deficient , altering electronic distribution compared to the electron-rich thiophene. This may reduce π-π stacking interactions in biological systems.
    • Higher basicity (pKa ~5 for pyridine) compared to thiophene (pKa ~-2) could influence protonation states under physiological conditions .

4-Methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]benzoic acid

  • Structure : Contains a pyrimidine-pyridine heterocyclic system instead of thienylacetyl .
  • Properties: Molecular weight: 300.32 g/mol (larger due to the extended aromatic system). The amino linkage at position 3 facilitates hydrogen bonding with kinase active sites, a feature critical for anticancer activity .

3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

  • Structure : Incorporates a morpholinylsulfonyl group at position 3 .
  • Properties: Molecular weight: 404.44 g/mol (higher due to the sulfonyl and morpholine groups). Morpholine’s oxygen atom may participate in hydrogen bonding, influencing target binding specificity .

4-Methyl-3-(trifluoromethyl)benzoic acid

  • Structure : A simplified analog with a trifluoromethyl (-CF₃) group at position 3 .
  • Properties :
    • Molecular weight: 204.15 g/mol (smaller and less complex).
    • The electron-withdrawing -CF₃ group increases acidity (pKa ~2.5) compared to the target compound (pKa ~4.5 for benzoic acid derivatives).
    • Enhanced lipophilicity from -CF₃ may improve blood-brain barrier penetration but reduce solubility .

Biological Activity

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid, a compound with the molecular formula C14H13NO3SC_{14}H_{13}NO_3S, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety with a thienylacetylamino group, which contributes to its unique biological profile. The structure can be represented as follows:

4 Methyl 3 2 thienylacetyl amino benzoic acid\text{4 Methyl 3 2 thienylacetyl amino benzoic acid}

Table 1: Basic Properties

PropertyValue
Molecular Weight273.32 g/mol
CAS Number903746-53-2
SolubilitySoluble in DMSO and ethanol
Hazard ClassificationIrritant

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity:
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses. This suggests a possible therapeutic application in inflammatory diseases .

3. Anticancer Properties:
Preliminary investigations have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are required to elucidate the precise pathways involved .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies provide insight into the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains (including E. coli and S. aureus) revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This underscores its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Action
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory disorders .

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